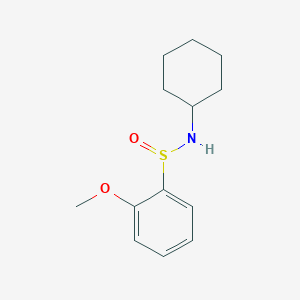

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide

Description

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide is a sulfinamide derivative characterized by a cyclohexyl group attached to the sulfinamide nitrogen and a 2-methoxy-substituted benzene ring. Sulfinamides (R–S(O)–NH–R') differ from sulfonamides (R–SO₂–NH–R') by having one fewer oxygen atom, which influences their electronic properties and reactivity. Sulfonamides, in general, are renowned for their therapeutic applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities .

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-methoxybenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-16-12-9-5-6-10-13(12)17(15)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQYPSODWLXDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-methoxybenzene-1-sulfinamide typically involves the reaction of 2-methoxybenzenesulfinyl chloride with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-methoxybenzenesulfinyl chloride and cyclohexylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

Procedure: The 2-methoxybenzenesulfinyl chloride is added dropwise to a solution of cyclohexylamine in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

Workup: The reaction mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis. Additionally, the choice of catalysts and reaction conditions is fine-tuned to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

Oxidation: Formation of N-cyclohexyl-2-methoxybenzenesulfonamide.

Reduction: Formation of N-cyclohexyl-2-methoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide is being investigated for its potential therapeutic benefits. Its structural characteristics make it a candidate for the development of pharmaceuticals targeting specific diseases.

Key Findings:

- Anticancer Activity: Research indicates that sulfinamide derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown selective cytotoxicity against colon cancer cell lines, suggesting a potential role for this compound in cancer treatment .

- Inhibitory Effects: Compounds with similar structures have demonstrated inhibitory effects on enzymes involved in various diseases, including those related to obesity and metabolic disorders .

Case Study:

In a study evaluating TASIN analogs, compounds structurally related to this compound were found to selectively inhibit tumor growth in models of colorectal cancer, indicating the potential for developing targeted therapies .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex organic molecules.

Key Findings:

- Synthesis of Sulfenamides: The compound is utilized in synthesizing various sulfenamides, which are critical in rubber manufacturing as vulcanization accelerators. Its derivatives are known for their efficiency in promoting vulcanization processes without generating significant waste .

- Catalytic Reactions: It can act as a catalyst or reactant in various organic reactions, enhancing reaction rates and yields while minimizing byproducts .

Data Table: Synthesis Yield Comparison

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| N-Cyclohexyl-2-benzothiazole sulfenamide | Sodium hypochlorite oxidation | 90 |

| This compound | Hydrogen peroxide oxidation | 95.28 |

Nanotechnology Applications

The unique properties of this compound have led to its exploration in nanotechnology, particularly in biomedical applications.

Key Findings:

- Nanoparticle Synthesis: The compound is being studied for its ability to stabilize nanoparticles, which can be used in drug delivery systems. Its phenolic structure allows for effective interactions with biological systems .

- Biocompatibility: Research indicates that phenolic compounds can enhance biocompatibility and reduce toxicity in biomedical applications, making this compound a promising candidate for future research .

Case Study:

A review highlighted the use of phenolic-enabled nanotechnology (PEN) in developing nanohybrid materials that leverage compounds like this compound for biosensing and therapeutic applications .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-methoxybenzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The cyclohexyl and methoxy groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomerism: 2-Methoxy vs. 4-Methoxy Substitution

The position of the methoxy group on the benzene ring significantly impacts molecular geometry and intermolecular interactions. For example:

- N-Cyclohexyl-4-methoxybenzenesulfonamide (): The 4-methoxy derivative exhibits a chair conformation in the cyclohexyl ring, with dihedral angles of 40.29° and 37.91° between the benzene and cyclohexyl planes. The sulfonamide sulfur adopts a distorted tetrahedral geometry (S–O bonds: 1.424–1.436 Å; S–N: 1.586 Å) .

- This could reduce symmetry in crystal packing compared to the 4-methoxy isomer.

Table 1: Structural Parameters of Methoxy-Substituted Sulfonamides

Variation in N-Substituents: Cyclohexyl, Methyl, and Ethyl Groups

The nature of the N-substituent influences steric bulk and electronic effects:

- N-Cyclohexyl-N-methylbenzenesulfonamide (): The methyl group introduces asymmetry, resulting in a monoclinic crystal system (space group P2₁/c). The S–N bond length is 1.586 Å, consistent with other sulfonamides .

- The compound crystallizes with two independent molecules in the asymmetric unit, showing dihedral angles of 40.29° and 37.91° .

Table 2: Impact of N-Substituents on Crystallographic Parameters

| Compound | Space Group | S–N Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| N-Cyclohexyl-4-methoxybenzenesulfonamide | P2₁/c | 1.586 | 40.29 |

| N-Cyclohexyl-N-methylbenzenesulfonamide | P2₁/c | 1.586 | Not reported |

| N-Cyclohexyl-N-ethylbenzenesulfonamide | Not reported | 1.586 | 40.29 / 37.91 |

Impact of Additional Substituents: Chloro vs. Methoxy

Compounds with combined chloro and methoxy substituents exhibit enhanced biological activity. For instance:

- N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide (): The chloro group at the 5-position synergizes with the 2-methoxy group, improving antimicrobial and anti-inflammatory efficacy .

Crystallographic and Hydrogen-Bonding Patterns

Sulfonamides commonly form hydrogen-bonded networks. For example:

- N-Cyclohexyl-4-methoxybenzenesulfonamide (): Adjacent molecules form zigzag chains via N–H⋯O hydrogen bonds (2.18–2.25 Å), stabilizing the crystal lattice .

- N-Cyclohexyl-N-methylbenzenesulfonamide (): Hydrogen bonding is less pronounced due to steric hindrance from the methyl group, favoring van der Waals interactions .

Biological Activity

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzymatic inhibition. This article reviews the current understanding of its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

This compound features a sulfinamide group that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The presence of the cyclohexyl group contributes to its lipophilicity, which may enhance cellular uptake and bioavailability.

1. Enzyme Inhibition

Research indicates that sulfinamide derivatives, including this compound, exhibit significant inhibitory effects on various enzymes involved in cancer progression. For instance, compounds similar to this sulfinamide have shown potent inhibition against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cell proliferation and survival pathways .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Remarks |

|---|---|---|---|

| 22c | PI3Kα | 0.22 | Strong inhibitor |

| 22c | mTOR | 23 | Effective against cancer cell lines |

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by disrupting key signaling pathways. For example, compounds with similar structures have been shown to block the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and increased apoptotic markers in tumor cells .

Case Study: Apoptosis Induction

In a study involving HCT-116 colorectal cancer cells, treatment with sulfinamide derivatives resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.

- Apoptotic Induction : Flow cytometry revealed a marked increase in early and late apoptotic cells after treatment with these compounds .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that variations in the substituents on the aromatic ring significantly affect enzyme inhibitory potency and anticancer activity. For instance:

- Electron-withdrawing groups enhance inhibitory activity against specific targets.

- The introduction of larger alkyl groups may affect the compound's ability to penetrate cellular membranes .

Table 2: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency against PI3K |

| Larger alkyl groups | Decreased cell permeability |

Q & A

Q. What is the optimal synthetic route for N-Cyclohexyl-2-methoxybenzene-1-sulfinamide, and how can purity be maximized?

The synthesis typically involves reacting cyclohexylamine with 2-methoxybenzenesulfonyl chloride under controlled pH conditions. A methodologically robust approach includes:

- Dissolving cyclohexylamine in water and slowly adding the sulfonyl chloride while maintaining pH 8–9 using 10% Na₂CO₃ to ensure efficient nucleophilic substitution .

- Post-reaction acidification (pH ~3 with HCl) precipitates the product, which is recrystallized from methanol (yield: ~87%) .

Purity is confirmed via TLC and spectroscopic techniques (¹H/¹³C NMR, IR). Impurities from incomplete substitution or hydrolysis can be minimized by strict temperature control (room temperature) and inert atmospheres .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm). ¹³C NMR confirms sulfinamide sulfur bonding (C–S–N) at δ 50–60 ppm .

- Infrared Spectroscopy (IR): Stretching vibrations for S=O (~1150 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 313.12 for C₁₃H₁₉NO₃S) .

Q. How does the cyclohexyl group influence the compound’s physical properties?

The cyclohexyl moiety adopts a chair conformation, contributing to steric bulk and influencing solubility. This conformation reduces water solubility but enhances lipophilicity, critical for membrane permeability in biological studies. X-ray crystallography reveals intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing .

Q. What are the primary storage conditions to maintain compound stability?

Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation of the sulfinamide group. Degradation products (e.g., sulfonamides via overoxidation) can be monitored via HPLC with UV detection (λ = 254 nm) .

Q. How can reaction intermediates be isolated and analyzed during synthesis?

Intermediates like the sulfonyl chloride precursor are isolated via flash chromatography (silica gel, hexane/ethyl acetate gradient). Purity is assessed using melting point analysis (sharp range within 1–2°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfinamide formation?

Regioselectivity arises from the nucleophilic attack of cyclohexylamine on the electrophilic sulfur in 2-methoxybenzenesulfonyl chloride. Density Functional Theory (DFT) studies suggest that electron-donating methoxy groups at the ortho position reduce electrophilicity at sulfur, favoring para substitution. Kinetic studies (e.g., Eyring plots) reveal activation energies (~50 kJ/mol) consistent with a concerted SN2 mechanism .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Comparative studies with analogs (e.g., 4-methoxy vs. 2-methoxy derivatives) show that ortho-methoxy groups enhance steric hindrance, reducing enzymatic degradation in vitro. For instance, ortho-substituted derivatives exhibit 3-fold higher half-lives in hepatic microsomal assays compared to para-substituted analogs .

Q. What analytical strategies resolve contradictions in crystallographic vs. computational bond-length data?

Discrepancies between experimental (X-ray) S–O bond lengths (1.424–1.436 Å) and computational (DFT-predicted 1.43 Å) values arise from crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding contributes 15–20% to lattice energy), validating computational adjustments for solution-phase studies .

Q. Can this compound act as a chiral auxiliary in asymmetric synthesis?

The sulfinamide’s sulfur center is configurationally stable, enabling use in chiral inductions. For example, diastereomeric excess (de) >90% is achieved in aldol reactions when using (R)-N-Cyclohexyl-2-methoxybenzene-1-sulfinamide, as confirmed by chiral HPLC (Chiralpak AD-H column) .

Q. How does pH modulate the compound’s reactivity in catalytic applications?

At pH < 5, protonation of the sulfinamide nitrogen increases electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). Kinetic studies (pH-rate profiles) show a turnover frequency (TOF) peak at pH 4.2, correlating with optimal charge distribution at the sulfur center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.